molecular formula C18H16BNaO B8034639 sodium;triphenylborane;hydroxide

sodium;triphenylborane;hydroxide

Cat. No.: B8034639
M. Wt: 282.1 g/mol
InChI Key: NBZUMVYYQTYYAN-UHFFFAOYSA-M
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Description

. This compound is a flavonoid found in various plants and is known for its potential health benefits and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-naringenin typically involves the use of natural sources such as citrus fruits, where it can be extracted and purified. Alternatively, it can be synthesized through chemical reactions involving the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of (S)-naringenin may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The process typically includes steps such as extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques such as chromatography and spectroscopy are often employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-naringenin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-naringenin. These derivatives may exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

(S)-naringenin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: It is studied for its potential antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for biological research.

    Medicine: It is investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, diabetes, and cancer.

    Industry: It is used in the development of nutraceuticals, dietary supplements, and functional foods due to its potential health benefits.

Mechanism of Action

The mechanism of action of (S)-naringenin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

Comparison with Similar Compounds

(S)-naringenin can be compared with other similar flavonoid compounds, such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Apigenin: Known for its anti-inflammatory and anticancer properties.

The uniqueness of (S)-naringenin lies in its specific chemical structure, which imparts distinct biological activities and potential health benefits.

Properties

IUPAC Name

sodium;triphenylborane;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B.Na.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZUMVYYQTYYAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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